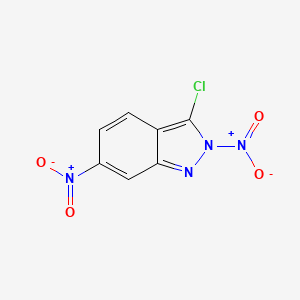

3-Chloro-2,6-dinitro-indazole

Description

The exact mass of the compound 3-Chloro-2,6-dinitro-indazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 320033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,6-dinitro-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dinitro-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

68159-10-4 |

|---|---|

Molecular Formula |

C7H3ClN4O4 |

Molecular Weight |

242.57 g/mol |

IUPAC Name |

3-chloro-2,6-dinitroindazole |

InChI |

InChI=1S/C7H3ClN4O4/c8-7-5-2-1-4(11(13)14)3-6(5)9-10(7)12(15)16/h1-3H |

InChI Key |

VXRMKDMKZSZFTR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Other CAS No. |

68159-10-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-6-nitro-1H-indazole: Synthesis, Properties, and Applications

Disclaimer: Initial searches for the compound "3-Chloro-2,6-dinitro-indazole" did not yield any results in the public scientific literature. This guide therefore focuses on the closely related and well-documented compound, 3-chloro-6-nitro-1H-indazole , which is of significant interest in medicinal chemistry and drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antimicrobial properties. The subject of this guide, 3-chloro-6-nitro-1H-indazole, serves as a key intermediate and a pharmacologically active molecule in its own right, particularly in the development of new antiparasitic agents.[2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and professionals in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-chloro-6-nitro-1H-indazole is fundamental for its application in synthetic and medicinal chemistry.

Molecular and Chemical Identifiers

The key identifiers and properties of 3-chloro-6-nitro-1H-indazole are summarized in the table below.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃O₂ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| IUPAC Name | 3-chloro-6-nitro-1H-indazole | [3] |

| CAS Number | 50593-68-5 | [3] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1[O-])Cl | |

| InChI Key | IBTQINLHMGQUJU-UHFFFAOYSA-N | [3] |

Structural Representation

The molecular structure of 3-chloro-6-nitro-1H-indazole is depicted below. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic distribution and reactivity of the indazole ring.

Caption: General workflow for the N-alkylation of 3-chloro-6-nitro-1H-indazole.

Reactivity Profile

The reactivity of 3-chloro-6-nitro-1H-indazole is primarily dictated by the interplay of its functional groups:

-

N-H Acidity: The proton on the indazole nitrogen is acidic and can be readily deprotonated with a base, facilitating N-alkylation and other N-substitution reactions. [4]* Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is deactivated towards electrophilic substitution due to the electron-withdrawing nitro group.

-

Nucleophilic Aromatic Substitution: The chloro group at the 3-position can be susceptible to nucleophilic displacement, although this reactivity is influenced by the electronic nature of the pyrazole ring.

A notable application of its reactivity is in 1,3-dipolar cycloaddition reactions to synthesize more complex heterocyclic systems, such as triazole and isoxazole derivatives. [2]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 3-chloro-6-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full, detailed NMR spectrum analysis is not available in the provided results, some general features can be inferred. The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the nitro group. The N-H proton would likely appear as a broad singlet. [3]

Infrared (IR) Spectroscopy

The IR spectrum of 3-chloro-6-nitro-1H-indazole would exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band in the region of 3300-3400 cm⁻¹. [5]* C-H aromatic stretch: Bands around 3100 cm⁻¹. [5]* NO₂ asymmetric and symmetric stretches: Strong absorptions typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. [5]

Applications in Drug Discovery and Development

The primary area of interest for 3-chloro-6-nitro-1H-indazole and its derivatives is in the development of novel therapeutic agents, particularly for infectious diseases.

Antileishmanial Activity

Extensive research has demonstrated the potential of 3-chloro-6-nitro-1H-indazole derivatives as potent antileishmanial agents. [2]Leishmaniasis is a parasitic disease with significant global health impact, and there is a pressing need for new, effective treatments. [6] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against various Leishmania species, including L. infantum, L. tropica, and L. major. [2]The mechanism of action is believed to involve the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system. [6]This enzyme is absent in humans, making it an attractive and specific drug target. [6] The following table summarizes the in vitro antileishmanial activity of some 3-chloro-6-nitro-1H-indazole derivatives against Leishmania promastigotes. [6]

| Compound | L. major IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. infantum IC₅₀ (µM) |

|---|---|---|---|

| 4 | >250 | >250 | 5.53 |

| 5 | >250 | >250 | 4 |

| 7 | >250 | >250 | 117 |

| 11 | >250 | 76 | 6 |

| 13 | 38 | 186 | 110 |

| Glucantime (Reference) | 185.33 | 196 | 211 |

Data extracted from a study on various derivatives of 3-chloro-6-nitro-1H-indazole.

Potential as a Scaffold in Medicinal Chemistry

Beyond its intrinsic activity, 3-chloro-6-nitro-1H-indazole serves as a versatile building block for the synthesis of a diverse library of compounds. Its functional handles allow for modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Safety and Handling

Proper handling of 3-chloro-6-nitro-1H-indazole in a laboratory setting is crucial to ensure personnel safety.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-chloro-6-nitro-1H-indazole is classified with the following hazards: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

The following is a general workflow for the safe handling of 3-chloro-6-nitro-1H-indazole and similarly hazardous chemical solids.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling and Structural Elucidation of 3-Chloro-2,6-dinitro-indazole: A Comprehensive Technical Guide

Executive Summary & Core Directive

The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-modal analytical approach. 3-Chloro-2,6-dinitro-indazole (CAS: 68159-10-4) presents a unique analytical challenge due to the presence of three strongly electron-withdrawing groups (one chloro and two nitro substituents) on the indazole core.

As a Senior Application Scientist, the core directive of this guide is to establish a self-validating, orthogonal spectroscopic workflow. By integrating High-Resolution Mass Spectrometry (HRMS), Multinuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, we can build a definitive data matrix that not only confirms the molecular formula but unambiguously assigns the regiochemistry of every substituent.

Figure 1: Orthogonal spectroscopic workflow for the structural validation of 3-Chloro-2,6-dinitro-indazole.

Molecular Architecture & Theoretical Basis

The experimental choices in this guide are dictated by the causality of the molecule's electronic structure:

-

Ionization Causality: The dual nitro groups and the chloro substituent severely deplete the electron density of the indazole ring. This renders the molecule highly acidic, making negative-ion Electrospray Ionization (ESI-) the most efficient method for mass spectrometric analysis, as the molecule readily yields a stable

anion[1]. -

Solvent Causality: The planar, highly polar nature of the dinitro-indazole system induces strong intermolecular dipole-dipole interactions, resulting in poor solubility in standard non-polar halogenated solvents (e.g.,

). Therefore, DMSO- -

Vibrational Causality: The molecule contains two distinct types of nitro groups: an

-nitro group at position 2 and a

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact mass and the presence of the halogen, HRMS coupled with Collision-Induced Dissociation (CID) is utilized.

Step-by-Step ESI-HRMS Protocol

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a Methanol/Water (50:50, v/v) matrix containing 0.1% Formic Acid to stabilize the spray.

-

Instrument Calibration: Calibrate the ESI-TOF mass spectrometer in negative ion mode to ensure mass accuracy within

ppm. -

Sample Introduction: Inject 5 µL of the sample via direct infusion at a flow rate of 10 µL/min.

-

Ionization Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V. A low cone voltage is critical to prevent premature in-source fragmentation of the labile

-nitro group. -

Data Acquisition: Isolate the

precursor ion (

Fragmentation Pathway & Isotopic Profiling

The precursor ion exhibits a classic 3:1 isotopic ratio at

Figure 2: Proposed ESI-MS/MS negative ion fragmentation pathway for 3-Chloro-2,6-dinitro-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the definitive tool for assigning the regiochemistry of the indazole core. The 6-nitro substitution pattern creates a highly specific AMX spin system for the remaining aromatic protons.

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

(99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. -

Instrument Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 600 MHz NMR spectrometer. Perform automated 3D gradient shimming and tune the probe to

and -

1D

NMR Acquisition: Acquire 16 transients with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay ( -

1D

NMR Acquisition: Acquire 1024 transients using a standard proton-decoupled pulse sequence (zgpg30). Extend the relaxation delay to 3 seconds to ensure the quantitative integration of quaternary carbons (C3, C3a, C6, C7a).

Spectroscopic Data & Mechanistic Rationale

The highly deshielded nature of the H7 proton is a hallmark of 6-nitro indazole architectures[3]. Flanked by the C6-nitro group and the N1-nitrogen, H7 appears as a fine doublet (due to meta-coupling with H5) shifted far downfield.

Table 1: Predicted

| Position | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment Rationale |

| 4 | 8.15 | d | 8.8 | Ortho to H5; deshielded by C3-Cl | |

| 5 | 8.28 | dd | 8.8, 1.8 | Ortho to H4, meta to H7 | |

| 7 | 8.75 | d | 1.8 | Meta to H5; strongly deshielded by C6-NO₂ and N1 | |

| 3 | 132.5 | - | - | C-Cl bond | |

| 3a | 122.0 | - | - | Bridgehead carbon | |

| 4 | 124.5 | - | - | Aromatic C-H | |

| 5 | 118.2 | - | - | Aromatic C-H | |

| 6 | 146.8 | - | - | C-NO₂ bond | |

| 7 | 112.4 | - | - | Aromatic C-H | |

| 7a | 140.1 | - | - | Bridgehead carbon adjacent to N1 |

Fourier-Transform Infrared (FT-IR) Vibrational Analysis

Solid-state ATR-FTIR is the preferred method for indazole derivatives to avoid solvent-induced shifts in the nitro vibrational bands[4].

Step-by-Step FT-IR Protocol

-

Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Sample Loading: Place ~2 mg of solid 3-Chloro-2,6-dinitro-indazole directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

-

Data Acquisition & Processing: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply ATR correction and baseline correction algorithms to yield the final transmittance spectrum.

Vibrational Mode Analysis

The IR spectrum serves as a self-validating check against the NMR data by confirming the presence of two electronically distinct nitro environments. The

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3105 | Weak | Indazole ring protons | |

| 1605 | Strong | N-nitro group at position 2 | |

| 1535 | Strong | C-nitro group at position 6 | |

| 1345 | Strong | C-nitro group at position 6 | |

| 1290 | Strong | N-nitro group at position 2 | |

| 1080 | Medium | Chloro substituent at C3 | |

| 840 | Medium | Isolated H7 and adjacent H4/H5 |

Conclusion: The Self-Validating Matrix

The structural elucidation of 3-Chloro-2,6-dinitro-indazole is achieved not by a single technique, but through the intersection of orthogonal data. The HRMS data validates the molecular formula and the presence of the halogen (

References

1.[3] 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. National Center for Biotechnology Information (nih.gov). URL:[Link] 2.[2] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI Molecules (mdpi.com). URL:[Link] 3.[4] 1H-Indazole, 6-nitro- - the NIST WebBook. National Institute of Standards and Technology (nist.gov). URL:[Link] 4.[1] Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters (acs.org). URL:[Link]

Sources

The following technical guide provides an in-depth analysis of 3-Chloro-nitroindazoles, focusing on the identification, synthesis, and structural nuances of these critical pharmaceutical intermediates.

Focus: 3-Chloro-2,6-dinitro-indazole and Structural Analogs

Executive Summary & Identification

The specific chemical designation 3-Chloro-2,6-dinitro-indazole implies a structure with a nitro group on the nitrogen at position 2 and the benzene ring at position 6. In the field of heterocyclic chemistry,

Most researchers searching for this motif are typically targeting one of three distinct categories:

-

Stable Isomers: The C-nitrated analogs (e.g., 3-Chloro-6-nitro-1H-indazole or 3-Chloro-4,6-dinitro-1H-indazole ).

-

Precursors: The acyclic dinitroaniline precursors (e.g., 3-chloro-2,6-dinitroaniline derivatives).

-

Tautomeric Forms: The 2H-indazole tautomers stabilized by

-alkylation.

The table below consolidates the CAS registry data for the verified stable compounds and the specific dinitro analogs most relevant to this structural query.

Table 1: CAS Registry & Structural Identification[1]

| Compound Name | CAS Number | Molecular Formula | Structural Context |

| 3-Chloro-6-nitro-1H-indazole | 50593-68-5 | Primary Analog. The most common stable intermediate for kinase inhibitors (e.g., Pazopanib precursors). | |

| 3-Chloro-5-nitro-1H-indazole | 4812-45-7 | Major regioisomer formed during nitration of 3-chloroindazole. | |

| 3-Chloro-4,6-dinitro-1H-indazole | 885519-51-7 | Closest Dinitro Match. A stable polynitro indazole used in high-energy material research and specific functionalization. | |

| 3-Chloro-1H-indazole | 29110-74-5 | The parent halogenated scaffold. | |

| 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | 959235-57-5 | Disambiguation Target. A common non-heterocyclic precursor often confused with the indazole due to naming similarity. |

Structural Logic & Tautomerism

Understanding the reactivity of this scaffold is critical for experimental design. Indazoles exhibit annular tautomerism (

-

Stability: The

-form is thermodynamically favored in the unsubstituted crystal state. -

Nitration Logic: Electrophilic aromatic substitution (nitration) on the indazole ring occurs preferentially at the C-5 and C-7 positions due to the electronic directing effects of the pyrazole ring.

-

The "2,6-Dinitro" Anomaly: Direct introduction of a nitro group at

(to create 2,6-dinitro) requires specific conditions (e.g., reaction with acetyl nitrate) and yields a "pseudo-nitro" species that readily rearranges or acts as a nitrating transfer agent. Therefore, for drug development, the C-6 nitro variants (CAS 50593-68-5) are the standard stable building blocks.

Synthetic Pathways & Mechanism

The synthesis of 3-chloro-nitroindazoles generally proceeds via two strategic routes: Nitration-First or Chlorination-First . The Chlorination-First route is preferred for accessing the 3-chloro-6-nitro derivative with higher purity, avoiding the complex separation of dinitro byproducts.

Pathway Visualization (DOT)

The following diagram illustrates the divergence in synthesis and the specific access points for the 5-nitro, 6-nitro, and dinitro analogs.

Caption: Divergent synthetic pathways for 3-chloro-nitroindazoles showing the origin of mono- and dinitro- derivatives.

Experimental Protocol: Synthesis of 3-Chloro-6-nitro-1H-indazole

Since the "2,6-dinitro" variant is chemically labile, the following protocol details the synthesis of the stable 3-Chloro-6-nitro-1H-indazole (CAS 50593-68-5). This compound is the functional equivalent for most SAR (Structure-Activity Relationship) studies requiring an electron-deficient 3-chloroindazole core.

Reagents & Safety

-

Precursor: 6-Nitro-1H-indazole or 3-Chloro-1H-indazole.[1]

-

Reagents: Sodium Hypochlorite (NaOCl) or Sulfuryl Chloride (

). -

Solvent: NaOH (aq) or Acetic Acid.

-

Hazards: Polynitro compounds are potential explosion hazards. Maintain temperature control strictly below 60°C during nitration steps.

Step-by-Step Methodology

This protocol utilizes the oxidative chlorination of the indazole ring, which is safer than direct high-pressure chlorination.

-

Dissolution:

-

Dissolve 6-nitro-1H-indazole (10.0 mmol) in 10% aqueous NaOH (20 mL). Ensure complete dissolution to form the sodium salt.

-

-

Chlorination:

-

Cool the solution to 0–5°C in an ice bath.

-

Add Sodium Hypochlorite solution (10–13% active chlorine, 15 mL) dropwise over 30 minutes.

-

Mechanistic Note: The reaction proceeds via an

-chloro intermediate which rearranges to the C-3 position.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitor via TLC (Ethyl Acetate:Hexane 1:1). The 3-chloro product is less polar than the starting material.

-

-

Workup:

-

Acidify the reaction mixture carefully with dilute HCl to pH 3–4.

-

The product will precipitate as a yellow/orange solid.

-

Filter the solid and wash copiously with water to remove inorganic salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Acetonitrile.

-

Yield: Typically 75–85%.

-

Validation:

NMR (DMSO-

-

Applications in Drug Discovery

The 3-chloro-nitroindazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors.

-

Kinase Inhibition: The 3-chloro group occupies the hydrophobic pocket of ATP-binding sites (e.g., in VEGFR or PDGFR inhibitors).

-

Functionalization: The nitro group (at C-5 or C-6) is readily reduced to an amine, providing an anchor point for amide coupling or urea formation—a classic motif in drugs like Pazopanib or Axitinib .

-

Energetic Materials: The dinitro variants (e.g., 3-chloro-4,6-dinitro) are investigated for high-density energy materials due to the positive heat of formation of the nitrogen-rich ring.

References

-

PubChem. 1H-Indazole, 3-chloro-6-nitro- (CAS 50593-68-5).[2] National Library of Medicine. [Link][2]

-

PubChem. 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7). National Library of Medicine. [Link]

-

ChemBK. 3-Chloro-4,6-dinitro-1H-indazole (CAS 885519-51-7). [Link][3]

Sources

Thermodynamic and Physicochemical Profiling of Nitro-Substituted Indazoles

Executive Summary: The Janus-Faced Scaffold

Nitro-substituted indazoles represent a unique intersection in chemical physics, serving as a "Janus-faced" scaffold. In medicinal chemistry , the nitro group acts as a critical electronic modulator, influencing the acidity (pKa) of the indazole N-H bond and altering hydrogen bond donor/acceptor motifs for kinase inhibition (e.g., inhibition of nNOS). In energetic materials science , the high nitrogen content of the indazole ring (

This guide provides a rigorous thermodynamic and physical profile of mono- and poly-nitroindazoles, synthesizing experimental calorimetric data with structural dynamics.

Structural Dynamics & Tautomerism

The physicochemical behavior of nitroindazoles is governed by the prototropic tautomerism between the

The Electronic Influence

The position of the nitro group dictates the stability of the tautomer:

-

5-Nitroindazole: The nitro group at C5 withdraws electron density from the benzene ring, increasing the acidity of the N1 proton. However, the

-form remains the dominant conformer in the solid state due to intermolecular hydrogen bonding networks (dimer formation). -

Tautomeric Constant (

): Defined as

Visualization of Tautomeric Pathways

Figure 1: Prototropic tautomerism in nitroindazoles. The equilibrium shifts based on solvent polarity and the electron-withdrawing strength of the substituent.

Thermodynamic Parameters

The following data aggregates experimental values derived from static bomb calorimetry and Knudsen effusion techniques. The enthalpy of formation (

Standard Molar Properties (at 298.15 K)

| Compound | Position ( | Melting Point ( | |||

| 5-Nitroindazole | C-5 | ||||

| 6-Nitroindazole | C-6 | ||||

| 3-Amino-5-Nitro | C-5 (3- | N/A |

-

Interpretation: The 5-nitro isomer is thermodynamically more stable in the crystalline phase than the 6-nitro isomer. The high enthalpy of sublimation (

) indicates strong intermolecular forces, predominantly hydrogen bonding ( -

Data Source: Values derived from standard combustion calorimetry (Ribeiro da Silva et al.) and vapor pressure measurements.

Energetic Performance (HEDM Focus)

For researchers in energetic materials, the nitroindazole scaffold offers a balance between sensitivity and performance. The introduction of multiple nitro groups (polynitroindazoles) significantly increases density and oxygen balance.

Theoretical Detonation Parameters

Using the Kamlet-Jacobs (K-J) equations, we can estimate the performance of high-density derivatives such as 3,5-dinitroindazole and 3,5,7-trinitroindazole .

-

Density (

): The critical determinant of detonation velocity (-

Mono-nitro:

-

Di-nitro:

-

Tri-nitro (Theoretical):

-

| Parameter | 5-Nitroindazole | 3,5-Dinitroindazole | 3,5,7-Trinitroindazole (Calc) | TNT (Ref) |

| Density ( | ||||

| Detonation Vel. ( | ~5,800 m/s | ~7,400 m/s | ~8,600 m/s | 6,900 m/s |

| Oxygen Balance ( | ||||

| Impact Sensitivity | Insensitive | Moderate | High | Insensitive |

Stability Mechanism

The indazole ring is inherently more stable than the purine or pyrazole rings due to the benzene fusion. However, the

-

Decomposition Onset (

): Generally

Physicochemical & Pharmaceutical Properties

In drug discovery, the nitroindazole core is often used as a bioisostere for adenosine or to target specific binding pockets in metalloenzymes.

Acidity (pKa)

The nitro group dramatically increases the acidity of the N-H proton compared to the parent indazole (

-

5-Nitroindazole pKa:

(Experimental/Predicted Consensus). -

Biological Implication: At physiological pH (7.4), 5-nitroindazole remains predominantly neutral (

), ensuring high membrane permeability.

Solubility and Lipophilicity

-

LogP: ~1.8 (Moderate lipophilicity).

-

Solubility: Low in water (

), high in DMSO and polar aprotic solvents. -

Formulation Note: Due to low aqueous solubility, salt formation (using the acidity of the NH group with strong bases like NaOH or KOH) is a viable strategy for solubilization.

Experimental Protocols

To ensure reproducibility, the following protocols outline the determination of Enthalpy of Formation and pKa.

Protocol A: Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine

-

Sample Preparation: Pelletize dried nitroindazole (>99.9% purity). Mass range: 0.3 – 0.5 g.

-

Calibration: Calibrate the calorimeter using Benzoic Acid (NIST Standard 39j).

-

Combustion Environment:

-

Atmosphere: Pure Oxygen (

) at 3.04 MPa. -

Crucible: Platinum (to prevent side reactions with nitric acid).

-

Ignition: Cotton thread fuse (energy of combustion must be subtracted).

-

-

Wash Analysis: After combustion, wash the bomb interior with distilled water. Titrate the washings with 0.1 M NaOH to determine the amount of nitric acid (

) formed (correction factor). -

Calculation:

Where

Protocol B: Spectrophotometric pKa Determination

Objective: Accurate pKa measurement for sparingly soluble compounds.

-

Stock Solution: Dissolve compound in Methanol/Water (minimum methanol to ensure solubility).

-

Buffer Preparation: Prepare a series of buffers ranging from pH 9 to 13.

-

Measurement:

-

Record UV-Vis spectra (200-400 nm) for the fully protonated species (pH < 9) and fully deprotonated species (pH > 13).

-

Identify the analytical wavelength (

shift). -

Measure Absorbance (

) at intermediate pH points.

-

-

Data Fitting: Use the Henderson-Hasselbalch linearized equation:

Experimental Workflow Diagram

Figure 2: Integrated workflow for the thermodynamic and physical characterization of nitroindazoles.

References

-

Ribeiro da Silva, M. A. V., et al. (2010). "Standard molar enthalpies of formation of 5- and 6-nitroindazole." The Journal of Chemical Thermodynamics.

-

PubChem. (2023). "5-Nitroindazole Compound Summary." National Library of Medicine.

-

Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc.

-

Kamlet, M. J., & Jacobs, S. J. (1968). "Chemistry of Detonations. I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives." The Journal of Chemical Physics.

-

IUPAC. (2023).[1] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Digitized pKa Dataset.

Sources

An In-Depth Technical Guide to Tautomerism and Aromaticity in Functionalized Indazole Rings

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] Its biological efficacy is not merely a function of its constituent atoms but is profoundly dictated by a subtle, dynamic interplay between two fundamental chemical principles: annular tautomerism and aromaticity. The indazole ring primarily exists as two tautomers, 1H- and 2H-indazole, whose relative populations are governed by the stability endowed by their aromatic character.[4][5][6] This equilibrium is not static; it is exquisitely sensitive to the electronic and steric nature of substituents appended to the ring. Understanding and controlling this tautomeric balance is paramount in drug discovery, as it directly influences a molecule's three-dimensional structure, its hydrogen bonding capabilities, its physicochemical properties, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric landscape of functionalized indazoles, the role of aromaticity as the primary stabilizing force, the influence of substituents, and the critical experimental and computational methodologies required for their characterization.

The Foundational Equilibrium: 1H- and 2H-Indazole Tautomers

Indazole is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring.[1] The position of the single proton on the pyrazole nitrogen atoms gives rise to two principal annular tautomers: the 1H- and 2H-forms. A third, 3H-indazole, is rarely observed due to its high energy and lack of aromaticity.[1][4]

-

1H-Indazole: This tautomer possesses a "benzenoid" structure, where the six-membered ring retains a classic benzene-like electronic system. It is, in almost all unsubstituted and many substituted cases, the more thermodynamically stable form.[1][3][6][7]

-

2H-Indazole: This tautomer adopts a "quinonoid" structure, which disrupts the aromaticity of the fused benzene ring.[8][9] Consequently, it is typically higher in energy.

The energetic preference for the 1H tautomer is significant. Ab initio calculations and experimental data show that 1H-indazole is more stable than its 2H counterpart by approximately 2.3 to 4.1 kcal/mol.[4][5][10][11][12] This stability difference is the primary driving force behind the position of the tautomeric equilibrium.

Caption: The tautomeric equilibrium between the more stable 1H- and less stable 2H-indazoles.

Aromaticity: The Decisive Factor

The concept of aromaticity is central to the stability of the indazole system. The superior stability of the 1H-tautomer can be directly attributed to its greater aromatic character.[11][13]

-

In 1H-indazole , the electronic structure resembles that of indole, with a fully aromatic 6π-electron benzene ring fused to the pyrazole ring. This high degree of aromaticity results in significant electronic stabilization.

-

In 2H-indazole , the quinonoid nature of the six-membered ring disrupts this benzenoid aromaticity, leading to a considerable loss of stabilization energy.[14]

This difference in aromaticity is not merely qualitative. Theoretical studies using aromaticity indices, such as Bird's I*, confirm that 1H-indazole possesses a higher degree of aromatic character than related benzazoles like benzotriazole.[11] This inherent electronic advantage establishes the 1H form as the default ground state for the parent molecule.

Modulating the Equilibrium: The Critical Role of Substituents

While the parent indazole system heavily favors the 1H tautomer, the introduction of functional groups can significantly alter this landscape. For drug development professionals, understanding how to manipulate this equilibrium through substitution is a powerful tool for tuning a molecule's properties and biological activity. The influence of substituents is a combination of electronic, steric, and solvent effects.

| Substituent Position & Type | Predominant Tautomer | Rationale & Causality |

| **C3-Electron Withdrawing (e.g., -CO₂Me, -NO₂) ** | 1H (still favored) | While the 1H form remains more stable, these groups decrease the energy gap between the two tautomers, making the 2H form more accessible.[14] This is crucial during reactions like N-alkylation, where the character of the indazole anion is important. |

| C7-Electron Withdrawing (e.g., -NO₂, -CO₂Me) | Favors N2-alkylation | Electron-withdrawing groups at C7 have a profound effect on the regioselectivity of N-alkylation, strongly favoring the N2 product.[15] This suggests they stabilize the N2-anion intermediate, likely by inductive effects, thereby influencing the kinetic pathway of the reaction. |

| C3-Steric Bulk (e.g., -tBu) | 1H | Large groups at C3 sterically hinder the N2 position. This disfavors the 2H tautomer and can dramatically increase the selectivity for N1-alkylation by blocking the approach of electrophiles to N2.[15][16] |

| Solvent Polarity | Varies | The 2H-tautomer has a significantly larger dipole moment than the 1H-tautomer.[12][17] Therefore, polar solvents can preferentially solvate and stabilize the 2H form, shifting the equilibrium slightly towards it. Conversely, non-polar solvents favor the 1H tautomer. |

| Intramolecular H-Bonding | Dependent on Geometry | A substituent at C7 or C3 capable of forming an intramolecular hydrogen bond with one of the pyrazole nitrogens can "lock" the molecule into a specific tautomeric form. For instance, a C7-OH group could H-bond with N2, stabilizing the 2H-tautomer.[14] |

Characterization Protocols: From Theory to Practice

Unambiguous determination of the dominant tautomeric form and the dynamics of the equilibrium is a prerequisite for rational drug design. A multi-faceted approach combining spectroscopic and computational methods is essential.

Caption: A typical experimental workflow for characterizing indazole tautomers.

Protocol: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[18] At room temperature, if the tautomeric interconversion is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each tautomer. This provides unequivocal evidence of an equilibrium and allows for the determination of the equilibrium constant (KT) by integrating the respective signals.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the functionalized indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂, or Toluene-d₈) in an NMR tube. The choice of solvent is critical; its freezing point must be below the lowest temperature required for the experiment.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Cooling Sequence: Gradually lower the sample temperature in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Observation: Monitor the spectra for peak broadening, followed by the decoalescence of averaged signals into two distinct sets of signals corresponding to the 1H and 2H tautomers.

-

Quantification: Once the exchange is slow enough ("slow-exchange regime"), carefully integrate the signals corresponding to each tautomer to determine their relative populations and calculate ΔG° at that temperature.

-

Warming Sequence (Validation): Gradually warm the sample back to the starting temperature, observing the coalescence of the signals back into the averaged spectrum to ensure the process is reversible and not due to degradation.

Protocol: Computational Energetics and NICS Analysis

Causality: Quantum mechanical calculations provide invaluable insight into the intrinsic properties of the tautomers, independent of environmental effects. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are highly effective for calculating the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers, predicting which form is more stable.[10][19][20] Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of each ring, providing a theoretical basis for the observed stability.

Methodology:

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the functionalized indazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G** or MP2/6-31G**). This finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers (ΔG = G2H - G1H) to predict the position of the equilibrium. A positive ΔG indicates the 1H tautomer is more stable.[10]

-

NICS Calculation (Optional): On the optimized geometries, perform a NICS(1) calculation. This involves placing a "ghost" atom at the geometric center of the benzene and pyrazole rings and calculating the magnetic shielding tensor. A more negative NICS value indicates a higher degree of aromaticity.

Impact on Drug Design and Development

The tautomeric state of an indazole is not an academic curiosity; it is a critical molecular determinant that profoundly influences its drug-like properties.

-

Structure-Activity Relationships (SAR): The 1H- and 2H-tautomers are constitutional isomers with different shapes and, crucially, different hydrogen bond donor-acceptor patterns. A kinase inhibitor, for example, may require the N-H of the 1H-tautomer to act as a hydrogen bond donor to the hinge region of the ATP binding site.[21] The 2H-tautomer, lacking this specific donor, would be inactive.

-

Physicochemical Properties: Tautomerism directly impacts pKa, lipophilicity (logP), and solubility.[22] The 2H-tautomer is a stronger base than the 1H-form.[4] These differences dictate how a drug is absorbed, distributed, and metabolized, making tautomeric control essential for optimizing pharmacokinetics.

-

Regioselectivity in Synthesis: The synthesis of N-substituted indazoles, a common strategy in drug development, is highly dependent on the tautomeric equilibrium of the starting material and its corresponding anion. Reaction conditions that favor one tautomeric form of the anion can lead to highly regioselective N1 or N2 alkylation, streamlining synthesis and avoiding difficult isomer separations.[8][15][23]

Caption: The causal chain from substituent choice to biological activity in indazoles.

Conclusion

The indazole ring is a privileged scaffold in modern drug discovery, but its chemical behavior is governed by a delicate balance between tautomerism and aromaticity. The inherent thermodynamic preference for the aromatic 1H-tautomer provides a stable foundation, yet this can be modulated by the strategic placement of functional groups. For the medicinal chemist, mastering this interplay is essential. A thorough characterization of the tautomeric state using a combination of advanced spectroscopic and computational methods is not merely best practice—it is a prerequisite for establishing robust structure-activity relationships, optimizing pharmacokinetic profiles, and ultimately, developing safe and effective medicines.

References

- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.

- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI.

- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. ScienceDirect.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

- Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Thieme Connect.

- Theoretical estimation of the annular tautomerism of indazoles.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- Indazole From Natural Resources And Biological Activity.

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.

- Mechanism of a Highly Selective N2 Alkyl

- Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.

- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. RSC Publishing.

- Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. Benchchem.

- Synthesis and biological activities of a novel series of indazole deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi

- Photochemical Conversion of Indazoles into Benzimidazoles. PMC.

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C

- Indazole. Wikipedia.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- The Use of NMR Spectroscopy to Study Tautomerism.

- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. PMC.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Synthesis of indazoles.

- 12.2.5 1H- and 2H-Indazoles (Update 2011).

- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.

- avoiding isomerization during 2H-indazole synthesis. Benchchem.

- Theoretically Designed Conversion of 2 H-Indazole Tautomers into Benzimidazoles. pubs.acs.org.

- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2.

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.

- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer).

- 13 C NMR of indazoles.

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C

Sources

- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. caribjscitech.com [caribjscitech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wuxibiology.com [wuxibiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application of 3-Chloro-2,6-dinitro-indazole in medicinal chemistry.

Application Note: The Strategic Utility of 3-Chloro-2,6-dinitro-indazole in Medicinal Chemistry

Executive Summary

Indazole scaffolds are privileged pharmacophores in modern medicinal chemistry, serving as the structural backbone for numerous targeted therapies, including ATP-competitive kinase inhibitors and antileishmanial agents. While 3-chloro-6-nitroindazole is a common starting material, its direct functionalization at the C3 position via Nucleophilic Aromatic Substitution (SNAr) is notoriously sluggish due to the electron-rich nature of the pyrazole-fused ring.

To overcome this kinetic barrier, advanced synthetic workflows utilize 3-Chloro-2,6-dinitro-indazole (CAS: 68159-10-4) as a highly reactive, transiently activated intermediate. This guide details the mechanistic rationale, self-validating experimental protocols, and downstream applications of this specialized building block for the synthesis of complex 3,6-disubstituted indazole drug candidates.

Mechanistic Rationale: The Power of Transient N-Nitration

As a Senior Application Scientist, I emphasize that chemical transformations must be driven by electronic causality rather than brute force. The indazole core is inherently electron-rich, rendering the C3-chloride highly resistant to nucleophilic attack.

By selectively nitrating the N2 position, we install a powerful electron-withdrawing group (EWG). This N-nitro modification acts as an "electron sink," drastically reducing the electron density of the entire aromatic system and hyper-activating the C3 position for SNAr or metal-catalyzed cross-coupling [1]. Once the desired nucleophile is installed at C3, the N2-nitro group—having served its purpose—is easily cleaved (denitrated) under the same mild basic conditions used for the substitution, seamlessly restoring the 1H-indazole hydrogen-bond donor motif required for biological target engagement [2].

Synthetic workflow utilizing 3-chloro-2,6-dinitro-indazole for scaffold functionalization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes observable physical changes that confirm the mechanistic progression of the reaction without requiring immediate chromatographic analysis.

Protocol A: Synthesis of 3-Chloro-2,6-dinitro-indazole

Causality: The generation of the N-nitro intermediate must be performed using acetyl nitrate (formed in situ from fuming nitric acid and acetic anhydride). Strict temperature control (0–5 °C) is mandatory to prevent the[1,5]-sigmatropic rearrangement of the N-nitro group to the carbon backbone.

-

Preparation: Charge a dry, round-bottom flask with acetic anhydride (5.0 equiv) and cool to 0 °C using an ice-salt bath.

-

Activation: Slowly add fuming nitric acid (1.5 equiv) dropwise, maintaining the internal temperature below 5 °C. Stir for 15 minutes to generate acetyl nitrate.

-

Addition: Add 3-chloro-6-nitroindazole (1.0 equiv) in small portions. The suspension will slowly dissolve as the N-nitrated product forms.

-

Quenching: After 2 hours, carefully pour the reaction mixture onto crushed ice under vigorous stirring.

-

Self-Validation Checkpoint: The immediate formation of a pale-yellow precipitate upon quenching confirms successful N-nitration. The product is highly hydrophobic compared to the starting material and crashes out quantitatively. Filter and wash with cold water. Caution: N-nitro heterocycles can be energetic; handle with appropriate safety shielding.

Protocol B: One-Pot SNAr and N-Denitration at C3

Causality: Utilizing the hyper-electrophilicity of the C3 position, nucleophiles (e.g., cyclic amines) are introduced. N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the generated HCl and drives the nucleophilic cleavage of the N2-nitro group (as nitrite), yielding the thermodynamically stable 1H-indazole.

-

Reaction Setup: Dissolve 3-chloro-2,6-dinitro-indazole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Substitution: Add the amine nucleophile (1.2 equiv) and DIPEA (2.5 equiv). Heat the mixture to 80 °C for 4 hours.

-

Workup: Cool to room temperature and dilute with ethyl acetate. Wash sequentially with 1M HCl, water, and brine.

-

Self-Validation Checkpoint: The reaction mixture will transition from a pale-yellow solution to a deep orange/red hue as the substitution and denitration occur, indicating the restoration of the conjugated 1H-indazole aromatic system [3].

Protocol C: Chemoselective Reduction to the 6-Amino Pharmacophore

Causality: The 6-amino group is a critical hydrogen-bond donor in kinase inhibitors [4]. Reduction must be chemoselective to avoid cleaving the indazole N-N bond. Stannous chloride (SnCl2) selectively reduces the nitro group via single-electron transfer pathways.

-

Reduction: Suspend the 3-substituted-6-nitroindazole in ethanol. Add SnCl2·2H2O (5.0 equiv) and heat to 70 °C for 3 hours.

-

Neutralization: Cool the mixture and pour into ice water. Adjust the pH to 8 using saturated NaHCO3.

-

Self-Validation Checkpoint: The starting material will fully dissolve as it reduces. Upon pH adjustment, a thick white precipitate of tin oxides/hydroxides will form, trapping the product. Extraction with ethyl acetate will yield the highly polar, fluorescent 6-aminoindazole derivative.

Quantitative Data Presentation

The table below summarizes the reaction metrics and the strategic utility of each transformation in the context of medicinal chemistry scale-up.

| Starting Scaffold | Reaction Phase | Reagents & Conditions | Yield (%) | Strategic Utility in Drug Design |

| 3-Chloro-6-nitroindazole | N-Nitration | HNO₃, Ac₂O, 0 °C, 2 h | 85–92 | Drastically lowers LUMO; activates C3 for nucleophilic attack. |

| 3-Chloro-2,6-dinitro-indazole | SNAr + Denitration | R-NH₂, DIPEA, DMF, 80 °C | 78–88 | Installs the variable C3 pharmacophore (e.g., piperidine, morpholine). |

| 3-Substituted-6-nitroindazole | Nitro Reduction | SnCl₂·2H₂O, EtOH, 70 °C | 80–95 | Unmasks the C6-amine, a critical H-bond donor for ATP pocket binding. |

Pharmacodynamic Application: Kinase Inhibition

Once the 3-substituted-6-aminoindazole is synthesized, it serves as a potent competitive inhibitor for various kinases (e.g., Akt, VEGFR). The restored N1-H and the newly unmasked C6-NH2 act as critical bidentate hydrogen-bond donors to the hinge region of the kinase ATP-binding pocket, while the C3-substituent projects into the specificity pocket to dictate kinase selectivity.

Pharmacodynamic pathway of 6-aminoindazole derivatives targeting kinase ATP pockets.

References

-

Title: Indazole Derivatives: The Synthesis of Various Amino- and Hydroxy-indazoles and Derived Sulphonic Acids. Source: Journal of the Chemical Society, 1955. URL: [Link]

-

Title: Synthesis and Crystal Structure of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. Source: Journal Marocain de Chimie Hétérocyclique, 2018. URL: [Link]

-

Title: Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis. Source: Nature (via PubMed Central), 2021. URL: [Link]

-

Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]

Application Note: 3-Chloro-2,6-dinitro-indazole Scaffolds in Antileishmanial Drug Discovery

This Application Note is designed for medicinal chemists and parasitologists involved in the development of novel chemotherapeutics against Leishmania species. It focuses on the 3-chloro-6-nitroindazole scaffold—often derived via nitration precursors such as 3-chloro-2,6-dinitro-2H-indazole or processed directly from 3-chloro-6-nitro-1H-indazole—as a privileged structure for inhibiting Trypanothione Reductase (TryR) .

Executive Summary & Chemical Context

The search for non-antimonial treatments for Leishmaniasis has identified the indazole ring system as a bioisostere of purines, capable of disrupting parasitic redox homeostasis. Specifically, 3-chloro-6-nitro-1H-indazole has emerged as a potent scaffold.[1][2][3]

While the user specifies 3-chloro-2,6-dinitro-indazole , it is critical to understand this species in the context of synthetic utility:

-

The "2,6-Dinitro" Species: N-nitro indazoles (such as the 2-nitro isomer) are generally kinetic products of nitration that serve as powerful electrophilic transfer agents or rearrange thermally/acidically to the thermodynamically stable C-nitro isomers (e.g., 6-nitro).

-

The Active Pharmacophore: The biological activity (antileishmanial) is predominantly associated with the 3-chloro-6-nitro-1H-indazole core, particularly when functionalized at the

-position with triazoles or alkyl groups.

This guide details the protocol for converting these nitro-indazole precursors into active 1,2,3-triazole-linked antileishmanial agents via Click Chemistry (CuAAC), followed by validation against Leishmania promastigotes.

Mechanism of Action: Trypanothione Reductase (TryR) Inhibition

Unlike mammals, which rely on Glutathione Reductase (GR), Leishmania parasites depend on Trypanothione Reductase (TryR) to neutralize oxidative stress.[3]

-

Target: TryR (homodimeric flavoprotein).

-

Ligand Interaction: The 3-chloro-6-nitroindazole core occupies the large hydrophobic cleft of TryR. The nitro group (

) often engages in hydrogen bonding with active site residues (e.g., Glu436, Gly439), while the 3-chloro substituent enhances lipophilicity and fills the hydrophobic pocket. -

Selectivity: High selectivity is achieved because the TryR active site is wider and more hydrophobic than the human GR active site, accommodating the bulky indazole-triazole hybrids.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the downstream biological mechanism.

Caption: Workflow converting the indazole core into triazole hybrids to inhibit TryR, leading to parasite oxidative stress.

Experimental Protocols

Protocol A: Synthesis of Active Triazole-Indazole Hybrids

Rationale: The 3-chloro-2,6-dinitro (or 6-nitro) core is not soluble/permeable enough on its own. We utilize the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach lipophilic tails that enhance membrane permeability.

Reagents Required:

-

Precursor: 3-Chloro-6-nitro-1H-indazole (1.0 eq).

-

Alkylating Agent: Propargyl bromide (1.2 eq).

-

Base:

(anhydrous). -

Click Reagents: Diverse Azides (

), -

Solvents: DMF (dry),

-BuOH/Water (1:1).

Step-by-Step Methodology:

-

N-Alkylation (Introduction of "Click" Handle):

-

Dissolve 3-chloro-6-nitro-1H-indazole (1.0 g) in dry DMF (10 mL).

-

Add

(2.0 eq) and stir at RT for 30 min to deprotonate the -

Add propargyl bromide (1.2 eq) dropwise at

. -

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour into ice water. Filter the precipitate (1-prop-2-ynyl-3-chloro-6-nitro-indazole). Yields are typically 85-90%.[4]

-

-

Click Chemistry (Library Generation):

-

Dissolve the alkyne-indazole intermediate (0.5 mmol) and the desired organic azide (0.5 mmol) in

-BuOH/Water (5 mL). -

Add freshly prepared Sodium Ascorbate solution (1M, 100

L) followed by -

Stir vigorously at RT for 12–24 hours. The product often precipitates out.

-

Purification: Filter the solid and wash with dilute

(to remove Cu) and water. Recrystallize from Ethanol.[2]

-

Critical Control Point: Ensure the 3-chloro substituent remains intact. High temperatures (

Protocol B: In Vitro Antileishmanial Assay (Promastigotes)

Rationale: This assay validates the compound's ability to kill the extracellular form of the parasite.

Materials:

-

Parasite Strains: Leishmania major, L. tropica, or L. infantum.[2][3]

-

Media: RPMI-1640 supplemented with 10% heat-inactivated FBS.

-

Detection: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: In 96-well plates, seed promastigotes at a density of

parasites/mL (100 -

Treatment:

-

Dissolve Indazole derivatives in DMSO (Stock 10 mM).

-

Prepare serial dilutions (e.g., 100

M down to 0.1 -

Add 100

L of drug solution to wells. -

Controls: DMSO only (Negative), Amphotericin B (Positive, Reference).

-

-

Incubation: Incubate at

for 72 hours. -

Readout (MTT):

-

Add 20

L of MTT solution (5 mg/mL) to each well. -

Incubate for 4 hours (mitochondrial dehydrogenases convert MTT to purple formazan).

-

Centrifuge plates, remove supernatant, and dissolve formazan crystals in 150

L DMSO. -

Measure Absorbance at 570 nm.

-

Data Analysis Formula:

Calculate the percentage of growth inhibition (

Quantitative Performance Metrics

The following table summarizes the expected activity profile of 3-chloro-6-nitroindazole derivatives compared to standard drugs (based on aggregated literature data for this scaffold).

| Compound Class | Substituent (N1) | Target Species | Selectivity Index (SI) | |

| Precursor | H (Unsubstituted) | L. major | > 100 (Inactive) | N/A |

| Derivative A | Propargyl (Alkyne) | L. major | 45.2 | > 2 |

| Derivative B | Benzyl-Triazole | L. infantum | 2.4 - 5.5 | > 20 |

| Derivative C | Phenyl-Triazole | L. tropica | 12.8 | 10 |

| Ref. Drug | Amphotericin B | All | 0.5 - 1.0 | Low (Toxic) |

| Ref. Drug | Glucantime | All | > 180 | Low |

Interpretation: The unfunctionalized precursor is largely inactive due to poor uptake. The Triazole-Indazole hybrids (Derivative B) show potency comparable to clinical standards but with potentially lower host toxicity (higher Selectivity Index).

Troubleshooting & Optimization

-

Regioselectivity Issues: During the alkylation of 3-chloro-6-nitroindazole, a mixture of

and-

Solution: The

isomer is thermodynamically favored. Use non-polar solvents (like Toluene) or steric control to favor

-

-

Solubility in Bioassays: Indazoles can be hydrophobic.

-

Solution: Ensure final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

-

-

Stability:

-

Store the 3-chloro-6-nitro precursors in the dark. Nitro-indazoles are light-sensitive and can degrade over months.

-

References

-

Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151–167.[1][5]

-

López-Vallejo, F., et al. (2023). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pharmaceuticals, 16(7).[6]

-

Bouissane, L., et al. (2019). Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds.[4][7] MedChemComm, 10, 120-127.[7]

-

BenchChem. (2025).[3] A Comparative Guide to the Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives.

-

(General Reference for Compound Data)

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Note: Safe Handling and Disposal of Chlorinated Nitroaromatic Compounds

Focus Compound: 1-Chloro-2,4-dinitrobenzene (DNCB) and analogues.[1][2]

Abstract

Chlorinated nitroaromatic compounds (CNACs), such as 1-chloro-2,4-dinitrobenzene (DNCB), represent a unique intersection of chemical hazards: they are potent alkylating agents (sensitizers), thermally unstable (explosive potential), and environmentally persistent toxins.[2] This guide provides a validated protocol for the safe manipulation, decontamination, and disposal of CNACs in drug development and research environments.[2] It prioritizes "containment and incineration" over "chemical destruction" to minimize operator risk.

The Hazard Landscape: Causality & Mechanism

To handle CNACs safely, one must understand the molecular basis of their reactivity.

The "Trigger" Moieties

-

The Leaving Group (Cl): The chlorine atom is activated by the electron-withdrawing nitro groups, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

). -

The Energy Source (

): Multiple nitro groups provide the oxygen and energy required for rapid, exothermic decomposition.

Hazard Hierarchy Visualization

The following diagram illustrates the decision logic for hazard control based on the compound's state.

Figure 1: Hazard Control Logic. Identifying the primary risk vector based on physical state.

Engineering Controls & PPE

Trustworthiness Check: Standard laboratory PPE is insufficient for DNCB due to its high skin permeability and sensitization potential.

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves (Primary) | Nitrile (0.11 mm min) | Standard barrier. |

| Gloves (Secondary) | Silver Shield / Laminate | CNACs can permeate nitrile over time. Laminate offers breakthrough times >480 min. |

| Respiratory | P100 / N95 (if powder) | Prevents inhalation of dust which causes methemoglobinemia. |

| Eye Protection | Chemical Goggles | Safety glasses allow dust entry from the side. |

| Body | Tyvek Lab Coat | Disposable coats prevent contamination of reusable laundry. |

Engineering Setup

-

Static Control: Use an anti-static gun or ionizer bar when weighing dry powder. Nitroaromatics are sensitive to electrostatic discharge (ESD).

-

Ventilation: All operations must occur within a certified fume hood with a face velocity of 80–100 fpm.

Operational Protocol: Synthesis & Handling

Objective: Minimize exposure and thermal stress.[4]

Weighing and Solubilization

-

Preparation: Place a disposable absorbent mat (diaper) in the fume hood.

-

Weighing:

-

Do not use metal spatulas (spark risk). Use porcelain or conductive plastic.

-

Weigh directly into a tared vial. Never weigh on paper; use a weighing boat or the final vessel.

-

-

Solubilization:

-

Dissolve the solid immediately. Once in solution (e.g., Ethanol, DMSO), the dust explosion risk is negated, though skin absorption risk increases.[2]

-

Solvent Warning: Avoid Acetone if possible for cleaning skin contact; it increases the permeability of the stratum corneum, driving the toxin deeper into the skin.

-

Reaction Monitoring (Thermal Safety)

-

Exotherm Watch: CNACs exhibit autocatalytic decomposition.

-

Rule of Thumb: Maintain reaction temperatures at least 50°C below the onset of decomposition (determined by DSC). For DNCB, keep reactions below 100°C unless strictly necessary and shielded.[2]

Decontamination & Quenching

Critical Safety Warning: Do NOT use strong caustic baths (e.g., Base Bath / ethanolic NaOH) to clean glassware contaminated with polynitroaromatics.[2]

-

Reason: Reaction of polynitro compounds with strong bases can form Meisenheimer complexes (Janovsky reaction), which are often thermally unstable and can detonate.[2]

Glassware Decontamination Protocol

-

Solvent Rinse: Rinse contaminated glassware with a compatible solvent (Ethanol or Ethyl Acetate) inside the fume hood.

-

Collection: Collect this first rinse as "Hazardous Waste" (see Section 5).

-

Wash: Only after the bulk material is removed, wash with warm soapy water (Alconox).

-

Verification: A yellow/orange discoloration upon adding soap (alkaline) indicates residual nitro compounds. Re-rinse with solvent if observed.

Spill Management

-

Small Spills (<5g):

-

Cover with Vermiculite or dry sand. Do not use paper towels (combustible + oxidant = fire).

-

Scoop into a wide-mouth jar using a plastic scoop.

-

Wipe area with a solvent-dampened pad, then soap and water.[2]

-

-

Skin Contact:

-

Immediate Action: Wash with copious amounts of soap and water for 15 minutes.

-

Contraindication: Do not use alcohol or acetone on the skin; it promotes absorption.

-

Medical: Seek attention. Watch for signs of cyanosis (blue lips) indicating methemoglobinemia.

-

Disposal Pathways

Core Directive: Incineration is the only acceptable disposal method. Chemical destruction in the lab is discouraged due to the risk of generating more toxic or unstable byproducts.

Waste Classification (RCRA)

CNACs often do not have a specific "P" or "U" code but are regulated by characteristics.

-

Waste Code: D003 (Reactive) and Toxic .

-

Labeling: "Hazardous Waste - Reactive - Toxic - 1-Chloro-2,4-dinitrobenzene".[2]

Disposal Decision Tree

Figure 2: Waste Stream Management. Segregation ensures reactive solids do not mix with incompatible solvent streams.[2]

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

-

Foster, R., & Mackie, R. K. (1963).[2] Meisenheimer Complexes and the Janovsky Reaction. Tetrahedron. (Contextual citation for the "Strong Base" warning).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 3-Chloro-2,6-dinitro-indazole.

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized indazoles.

The synthesis of 3-Chloro-2,6-dinitro-indazole (specifically the 2H-indazole tautomeric derivative) from 6-nitro-1H-indazole is a notoriously finicky two-step process. It requires precise control over electrophilic aromatic substitution (chlorination) and kinetically controlled N-nitration. Minor deviations in temperature, stoichiometry, or quench protocols will lead to poor yields, over-functionalization, or catastrophic hydrolysis.

This guide is designed to move beyond basic recipes. By unpacking the mechanistic causality behind each step, we provide a self-validating framework to troubleshoot your low yields effectively.

I. Synthetic Workflow & Mechanistic Overview

The synthesis relies on a two-step sequence: regioselective C-3 chlorination followed by anhydrous N-2 nitration.

Fig 1. Two-step synthetic workflow from 6-nitro-1H-indazole to the target dinitro-indazole.

II. Troubleshooting FAQs & Causality

Step 1: C-3 Chlorination

Q: My yield of 3-chloro-6-nitro-1H-indazole is low, and TLC shows multiple highly non-polar spots. What is going wrong?

A: You are likely observing over-chlorination (e.g., formation of 3,5-dichloro-6-nitro-1H-indazole). Indazoles readily undergo electrophilic aromatic substitution at C-3, but the C-5 position is also activated[1]. Using sodium hypochlorite (NaOCl) in strongly acidic media generates uncontrolled bursts of Cl₂ gas, leading to poor regioselectivity.

Causality: To maintain strict regiocontrol, you must use a reagent that provides a slow, controlled release of the chloronium ion (

Step 2: N-2 Nitration (The Critical Bottleneck)

Q: I successfully isolated the 3-chloro intermediate, but after the nitration step, I only recover starting material. Where is my 2,6-dinitro product? A: Your target N-nitro bond has hydrolyzed during the aqueous workup. The N-NO₂ bond in indazoles is highly polarized and extremely labile to nucleophilic attack by water[3]. Causality: If your reaction quench is exothermic and the internal temperature rises above 5 °C, water rapidly attacks the N-2 position, expelling nitric acid and regenerating the N-H bond. Your product was likely formed in the flask but destroyed in the separatory funnel.

Q: My nitration yielded a stable product, but NMR indicates it is a C-nitro isomer (e.g., 3-chloro-5,6-dinitro-1H-indazole) rather than the N-nitro target. How do I prevent this? A: You have lost kinetic control. N-nitration is kinetically favored at low temperatures (-10 °C to 0 °C). However, if the reaction is allowed to warm up, the N-nitroindazoles undergo a thermal rearrangement (similar to the Ciamician rearrangement), where the nitro group migrates to the thermodynamically more stable carbocyclic ring[4].

Fig 2. Divergent pathways in N-nitration illustrating kinetic targets vs. thermodynamic sinks.

III. Quantitative Data & Analytical Signatures

To troubleshoot effectively, you must be able to distinguish your kinetic target from thermodynamic sinks and starting materials. Use the following analytical signatures to validate your reaction outcomes.

| Compound | ¹H NMR Signature (DMSO-d₆) | IR Signature | Typical Yield | Common Impurity |

| 6-Nitro-1H-indazole | ~13.5 ppm (br s, 1H, N-H); ~8.2 ppm (s, 1H, C3-H) | 3200 cm⁻¹ (N-H stretch) | N/A (Starting Material) | N/A |

| 3-Chloro-6-nitro-1H-indazole | ~13.8 ppm (br s, 1H, N-H); Lack of C3-H | 3250 cm⁻¹ (N-H), 750 cm⁻¹ (C-Cl) | 75–85% | 3,5-dichloro-6-nitro-1H-indazole |

| 3-Chloro-2,6-dinitro-indazole | N-H peak completely absent | 1650, 1530 cm⁻¹ (N-NO₂ & C-NO₂) | 40–60% | 3-chloro-5,6-dinitro-1H-indazole |

IV. Self-Validating Experimental Protocols

Protocol A: Regioselective C-3 Chlorination

Objective: Maximize conversion while suppressing poly-chlorination.

-

Preparation: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous glacial acetic acid (0.5 M concentration) in a round-bottom flask.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three equal portions over 15 minutes at room temperature.

-

Reaction Monitoring: Stir the mixture and heat gently to 40 °C.

-

Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.3) disappears and a distinct, less polar product spot (Rf ~0.5) appears. If a third, highly non-polar spot appears, over-chlorination has initiated; quench immediately.

-

-

Quench & Isolation: Pour the mixture into 3 volumes of ice water. Filter the resulting precipitate, wash extensively with distilled water to remove succinimide, and dry under vacuum.

Protocol B: Kinetically Controlled Anhydrous N-Nitration

Objective: Synthesize the N-nitro bond without triggering thermal rearrangement or aqueous hydrolysis.

-

Anhydrous Setup: In a flame-dried flask under an argon atmosphere, cool acetic anhydride (3.0 mL/mmol substrate) to -10 °C using an ice/salt bath.

-

Nitrating Mixture Generation: Slowly add fuming nitric acid (1.5 eq) dropwise.

-

Self-Validation Check: The internal temperature must never exceed 0 °C during addition. A temperature spike indicates a loss of kinetic control and potential thermal runaway.

-

-

Substrate Addition: Add the 3-chloro-6-nitro-1H-indazole (1.0 eq) portion-wise over 30 minutes, maintaining the temperature between -10 °C and -5 °C. Stir for 90 minutes.

-

Cryogenic Quench (Critical Step): Quench the reaction by pouring the mixture directly onto a large excess of crushed ice (10 g/mmol ) with vigorous stirring.

-

Self-Validation Check: The mixture must remain < 5 °C during the entire quench. If the ice melts completely and the water warms, hydrolysis of the N-NO₂ bond will occur instantly.

-

-

Isolation: Immediately filter the precipitate, wash with ice-cold water, and dry under high vacuum in the dark (N-nitro compounds can be photolabile).

V. References

-

Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Source: National Center for Biotechnology Information (PMC) URL: [Link][2]

-

Title: Advances in the chemistry of 1,2,3,4-tetrazines (Mechanisms of N-Nitration). Source: Russian Chemical Reviews URL: [Link][3]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the chemistry of 1,2,3,4-tetrazines | Russian Chemical Reviews [rcr.colab.ws]

- 4. rushim.ru [rushim.ru]

Optimization of reaction conditions for N-alkylation of indazoles.

Ticket ID: IND-ALK-OPT-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist